methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-4-(4-chlorophenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRNZICCAQRRLP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate exhibits promising antimicrobial activity. A study by Matarlo et al. demonstrated that derivatives of this compound inhibit the MenB enzyme involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound showed minimum inhibitory concentrations (MIC) as low as 0.6 μg/mL against replicating strains of M. tuberculosis .
Anticancer Potential
In addition to its antibacterial properties, several studies have explored the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Industrial Applications
This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as a building block in organic synthesis is particularly noteworthy:
Specialty Chemicals
The compound serves as an intermediate in synthesizing various agrochemicals and pharmaceuticals due to its ability to undergo diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Pharmaceutical Development
In drug discovery, this compound derivatives are being investigated for their potential as novel therapeutic agents against bacterial infections and cancer. The structural modifications can lead to enhanced bioactivity and selectivity.
Case Studies
Mechanism of Action
The mechanism of action of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-chlorophenyl group in the target compound can be replaced with other aryl substituents, altering electronic and steric properties:
Key Findings :
Ester Group Modifications
The methyl ester in the target compound can be replaced with larger alkyl groups:
Key Findings :
Saturated vs. α,β-Unsaturated Analogs
The presence of the conjugated double bond differentiates the target compound from saturated analogs:
| Compound Name | Structure | Reactivity/Stability |
|---|---|---|
| 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester | Saturated ester | Lacks conjugated system; reduced electrophilicity and Michael acceptor capacity |
Key Findings :
Functional Group Additions
Additional functional groups can modify reactivity:
Key Findings :
Structural Characterization
- X-ray crystallography (using SHELX programs) confirms the (2E) configuration and planar geometry of the enone system .
- Hydrogen-bonding patterns (e.g., C=O···H interactions) influence crystal packing, as analyzed via graph set theory .
Biological Activity
Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate, also known as methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against various bacterial strains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in the pharmaceutical field.
Chemical Structure and Properties
The chemical structure of this compound features an ester functional group and a chlorophenyl moiety, contributing to its lipophilicity and reactivity. The compound is synthesized through a Knoevenagel condensation reaction followed by esterification, typically involving 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base like sodium ethoxide.
Antibacterial Activity
Mechanism of Action:
this compound exhibits potent antibacterial activity primarily against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains that utilize menaquinone (MK) for respiration. The compound acts as an inhibitor of MenB, an enzyme involved in the MK biosynthesis pathway. This inhibition occurs through the formation of a CoA adduct within bacterial cells, leading to a disruption in MK production .
Minimum Inhibitory Concentrations (MIC):
The antibacterial efficacy of this compound has been quantified through MIC studies. Notably, it demonstrates MIC values as low as 0.35 µg/mL against methicillin-sensitive S. aureus (MSSA) and 0.75 µg/mL against MRSA, indicating its potential as a therapeutic agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MSSA | 0.35 |
| MRSA | 0.75 |
| Mycobacterium tuberculosis | 0.6 - 1.5 |
Case Studies and Research Findings
In Vivo Efficacy:
Research has demonstrated the in vivo effectiveness of this compound in mouse models infected with MRSA. Treatment with this compound resulted in prolonged survival times and reduced bacterial loads, supporting its potential as a novel antibacterial agent .
Studies on Mechanism:
Further investigations into the mechanism revealed that the compound's CoA adduct binds to the MenB enzyme with a dissociation constant () of approximately 2 µM, confirming its role as a specific inhibitor within the MK biosynthesis pathway .
Potential Applications
Given its potent antibacterial properties, this compound could be developed into new antibiotics targeting resistant bacterial strains. Its ability to inhibit MK biosynthesis makes it particularly valuable in treating infections caused by bacteria that have developed resistance to conventional antibiotics.
Q & A
Basic Research Questions
1. Optimization of Synthesis Yield and Stereochemical Control Category : Synthesis Methodology Question : What experimental parameters should be prioritized to optimize yield and stereochemical purity during the synthesis of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate? Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates, as demonstrated in the synthesis of analogous α,β-unsaturated esters .
- Catalysis : Employ acid catalysts (e.g., p-toluenesulfonic acid) to facilitate enolate formation, critical for controlling the (E)-stereochemistry .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and avoid thermal decomposition .
- Purification : Use recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .
2. Structural Confirmation via Spectroscopic Techniques Category : Analytical Characterization Question : Which spectroscopic methods are most reliable for confirming the (E)-configuration and functional groups in this compound? Answer :
- IR Spectroscopy : Identify α,β-unsaturated ester carbonyl stretches at 1700–1750 cm⁻¹ and ketone C=O at 1650–1680 cm⁻¹ .
- ¹H NMR : Look for vinyl proton coupling constants (J = 12–16 Hz for trans-configuration) and aromatic protons from the 4-chlorophenyl group (δ 7.4–7.6 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental bond angles and torsional parameters with computational models .
3. Purification Challenges in Scale-Up Category : Process Chemistry Question : What purification strategies mitigate byproduct formation during large-scale synthesis? Answer :
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove unreacted 4-chlorophenyl precursors .
- Chromatography : Use flash chromatography with silica gel and a hexane/ethyl acetate (7:3) mobile phase to separate geometric isomers .
- Metrological Validation : Apply GOST R 8.736-2011 guidelines for statistical analysis of purity measurements to ensure reproducibility .
Advanced Research Questions
4. Stability Under Hydrolytic and Oxidative Conditions Category : Physicochemical Properties Question : How can researchers assess the compound’s stability in aqueous and oxidative environments relevant to drug delivery systems? Answer :
- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 37°C, monitoring ester hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase) .
- Oxidative Resistance : Expose the compound to H₂O₂ or radical initiators (e.g., AIBN) and track degradation products using LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .
5. Computational Validation of Reactivity Category : Theoretical Chemistry Question : What computational approaches predict regioselectivity in nucleophilic additions to the α,β-unsaturated ester moiety? Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density and identify electrophilic sites (e.g., β-carbon) .
- MD Simulations : Model solvent effects on reaction pathways using Gaussian or ORCA software to validate experimental kinetic data .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict Michael addition preferences .
6. Resolving Contradictory Spectral Data Category : Data Analysis Question : How should researchers address discrepancies between observed and theoretical NMR/IR spectra? Answer :
- Dynamic Effects : Account for tautomerism or rotameric equilibria using variable-temperature NMR .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals .
- Comparative Databases : Cross-reference with spectral libraries (e.g., SDBS or NIST) for α,β-unsaturated esters .
7. Biological Activity Profiling Category : Bioorganic Chemistry Question : What experimental designs evaluate the compound’s potential as a pharmacophore in antimicrobial agents? Answer :
- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Structure-Activity Relationships (SAR) : Modify the 4-chlorophenyl group or ester moiety and correlate changes with bioactivity .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
